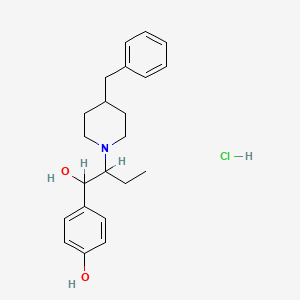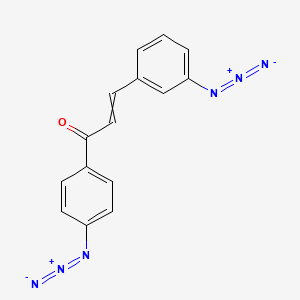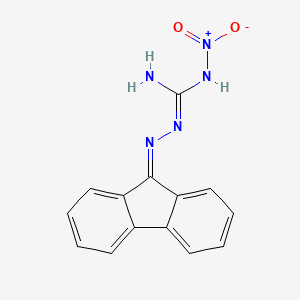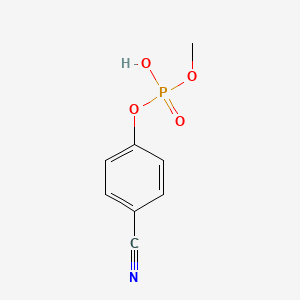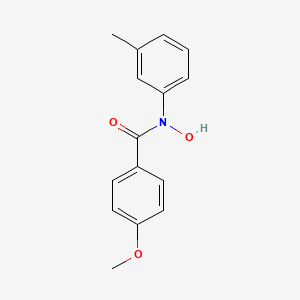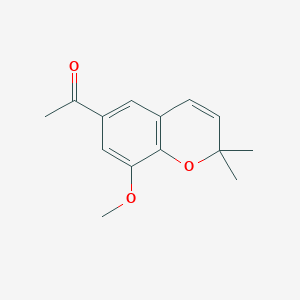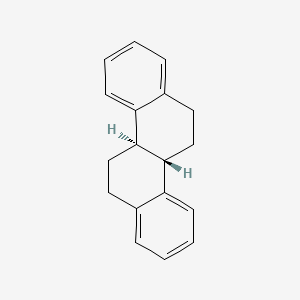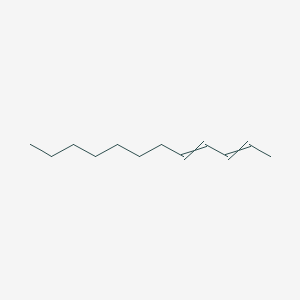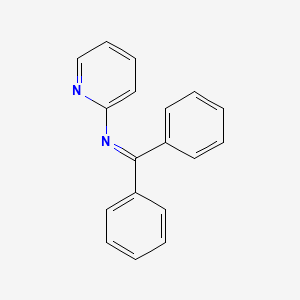
1,1-Diphenyl-N-(pyridin-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-N-(pyridin-2-yl)methanimine is a chemical compound with the molecular formula C₁₈H₁₄N₂. It is a type of Schiff base, which is a compound containing a functional group that features a nitrogen atom double-bonded to a carbon atom. This compound is known for its unique structure, which includes two phenyl groups and a pyridin-2-yl group attached to a methanimine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-N-(pyridin-2-yl)methanimine can be synthesized through the condensation reaction between 2-aminopyridine and benzophenone. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-N-(pyridin-2-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1,1-Diphenyl-N-(pyridin-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-N-(pyridin-2-yl)methanimine involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s structure allows it to bind to specific molecular targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-(pyridin-2-yl)methanimine: Similar structure but with one phenyl group.
N-(2-pyridinyl)benzophenone imine: Similar functional groups but different arrangement.
Uniqueness
1,1-Diphenyl-N-(pyridin-2-yl)methanimine is unique due to its dual phenyl groups and pyridin-2-yl moiety, which provide distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
36728-56-0 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1,1-diphenyl-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C18H14N2/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-17-13-7-8-14-19-17/h1-14H |
InChI Key |
UCACXXMGKKQQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
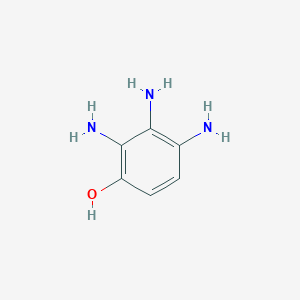
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
